molecular formula C11H12N4O6 B4291695 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one

3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B4291695
M. Wt: 296.24 g/mol
InChI Key: IOMNZIGRVHQMEP-UHFFFAOYSA-N
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Description

3-{2-[(2,4-Dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is an organic compound with the molecular formula C11H12N4O6 This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms, and a 2,4-dinitrophenyl group attached to the aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one typically involves the reaction of 2,4-dinitroaniline with ethylene oxide in the presence of a base, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dimethylformamide or tetrahydrofuran, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-{2-[(2,4-Dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

3-{2-[(2,4-Dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{2-[(2,4-dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The dinitrophenyl group is known to interact with nucleophilic residues in proteins, leading to the formation of covalent adducts. This interaction can disrupt normal cellular processes and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydrazinylphenyl)oxazolidin-2-one
  • 3-Methyl-2-(trichloromethyl)-1,3-oxazolidin-4-one
  • 3-[3-(aminomethyl)phenyl]-1,3-oxazolidin-2-one

Uniqueness

3-{2-[(2,4-Dinitrophenyl)amino]ethyl}-1,3-oxazolidin-2-one is unique due to the presence of the 2,4-dinitrophenyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-[2-(2,4-dinitroanilino)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O6/c16-11-13(5-6-21-11)4-3-12-9-2-1-8(14(17)18)7-10(9)15(19)20/h1-2,7,12H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMNZIGRVHQMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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